Cas no 22828-29-1 (Benzene,1,1'-(1E,3E,5E,7E)-1,3,5,7-octatetraene-1,8-diylbis-)
22828-29-1 structure
Product Name:Benzene,1,1'-(1E,3E,5E,7E)-1,3,5,7-octatetraene-1,8-diylbis-
Numero CAS:22828-29-1
MF:C20H18
MW:258.356925487518
CID:275322
PubChem ID:5377501
Update Time:2025-04-19
Benzene,1,1'-(1E,3E,5E,7E)-1,3,5,7-octatetraene-1,8-diylbis- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzene,1,1'-(1E,3E,5E,7E)-1,3,5,7-octatetraene-1,8-diylbis-
- 1,3,5,7-Octatetraene, 1,8-diphenyl-, (all-E)-
- All-trans-Diphenyloctatetraene
- Benzene,1,1'-(1,3,5,7-octatetraene-1,8-diyl)bis-
- 1,8-Diphenyloctatetraene
- CS-0435184
- EINECS 221-198-7
- 3029-40-1
- 1,3,5,7-Octatetraene, 1,8-diphenyl-
- 1,8-Diphenyl-1,3,5,7-octatetraene
- (1E ,3E ,5E ,7E )-1,8-Diphenylocta-1,3,5,7-tetraene
- .alpha.,.omega.-Diphenyloctatetraene
- AKOS024319701
- Benzene, 1,1'-(1,3,5,7-octatetraene-1,8-diyl)bis-
- NSC 10212
- 8-Phenyl-1,3,5,7-octatetraenyl]benzene
- Benzene, 1,1'-(1,3,5,7-octatetraene-1,8-diyl)bis-, (all-E)-
- [(1E,3E,5E,7E)-8-phenylocta-1,3,5,7-tetraenyl]benzene
- (1E,3E,5E,7E)-1,8-Diphenylocta-1,3,5,7-tetraene
- 1,8-Diphenylocta-1,3,5,7-tetraene
- ZENGMMQJMCPHTK-FPPPDJHPSA-N
- 22828-29-1
-
- Inchi: 1S/C20H18/c1(3-7-13-19-15-9-5-10-16-19)2-4-8-14-20-17-11-6-12-18-20/h1-18H/b3-1+,4-2+,13-7+,14-8+
- Chiave InChI: ZENGMMQJMCPHTK-FPPPDJHPSA-N
- Sorrisi: C1(/C=C/C=C/C=C/C=C/C2C=CC=CC=2)C=CC=CC=1
Proprietà calcolate
- Massa esatta: 258.14094
- Massa monoisotopica: 258.140851
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 20
- Conta legami ruotabili: 5
- Complessità: 308
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 4
- Conto stereocenter di bond non definito: 0
- XLogP3: 6.7
- Superficie polare topologica: 0
Proprietà sperimentali
- Densità: 1.023
- Punto di ebollizione: 444.9°Cat760mmHg
- Punto di infiammabilità: 250.2°C
- PSA: 0
Benzene,1,1'-(1E,3E,5E,7E)-1,3,5,7-octatetraene-1,8-diylbis- Letteratura correlata
-
1. Pulse radiolysis study of ion pairing of diphenylpolyene radical anions with tetrabutylammonium and sodium cations in tetrahydrofuranTakahisa Aoyama,Yukio Yamamoto,Koichiro Hayashi J. Chem. Soc. Faraday Trans. 1 1989 85 3353
-
Yuan Li,Jin Wu,Hui Li,Qian Sun,Lixue Xiong,Guodong Yin Org. Chem. Front. 2021 8 628
-
Tomoaki Tanase,Satoko Hatada,Ayaka Mochizuki,Kanako Nakamae,Bunsho Kure,Takayuki Nakajima Dalton Trans. 2013 42 15941
-
4. Pulse radiolysis study of salt effects on reactions of aromatic radical cations with Cl–. Part 2.—Spectral shifts and decay kinetics of diphenylpolyene radical cations in the presence of tetrabutylammonium hexafluorophosphateYukio Yamamoto,Takahisa Aoyama,Koichiro Hayashi J. Chem. Soc. Faraday Trans. 1 1988 84 2209
-
Hiroshi M. Yamamoto CrystEngComm 2014 16 2857
22828-29-1 (Benzene,1,1'-(1E,3E,5E,7E)-1,3,5,7-octatetraene-1,8-diylbis-) Prodotti correlati
- 645-49-8(cis-Stilbene)
- 103-30-0(trans-Stilbene)
- 300-57-2([(E)-prop-1-enyl]benzene)
- 16939-57-4([(1E)-buta-1,3-dienyl]benzene)
- 1720-32-7(1,6-Diphenylhexa-1,3,5-triene)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Fornitori consigliati
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso